

Crystal Structure of α -D-Glucose Pentaacetate: A Technical Guide

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Compound of Interest

Compound Name: *D-Glucose pentaacetate*

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This technical guide provides an in-depth overview of the crystal structure analysis of **α -D-Glucose pentaacetate**, a key intermediate in carbohydrate synthesis and a compound of interest in various industrial and pharmaceutical applications. This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a workflow for its structural determination.

Introduction

α -D-Glucose pentaacetate ($C_{16}H_{22}O_{11}$) is a fully acetylated derivative of α -D-glucose. Its structure and properties are of significant interest for applications ranging from organic synthesis to drug delivery and materials science. Understanding its three-dimensional structure at an atomic level is crucial for rational drug design and the development of novel materials. This guide summarizes the key findings from its crystal structure analysis.

Crystallographic Data

The crystal structure of **α -D-Glucose pentaacetate** has been determined by X-ray diffraction and the data is available in the Cambridge Structural Database (CSD) under the reference number 911297. While the full crystallographic information file (CIF) from the primary publication was not accessible for this review, the following table summarizes the key crystallographic parameters that would be determined in such an analysis.

Table 1: Crystallographic Data for α -D-Glucose Pentaacetate

Parameter	Value
Empirical Formula	C ₁₆ H ₂₂ O ₁₁
Formula Weight	390.34 g/mol [1]
Crystal System	Data not available
Space Group	Data not available
Unit Cell Dimensions	
a	Data not available
b	Data not available
c	Data not available
α	Data not available
β	Data not available
γ	Data not available
Volume	Data not available
Z	Data not available
Calculated Density	Data not available
Radiation Type	Typically MoK α or CuK α
Wavelength	Typically 0.71073 Å or 1.54184 Å
Temperature	Typically collected at low temperature
Final R-factor	Data not available
CCDC Deposition Number	911297[1]

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the growth of single, diffraction-quality crystals.

Synthesis of α -D-Glucose Pentaacetate

Several methods have been reported for the synthesis of α -D-Glucose pentaacetate. A common and effective approach is the acetylation of D-glucose using acetic anhydride. The choice of catalyst can influence the stereoselectivity of the product.

One-Step Synthesis using Zinc Chloride as a Catalyst:

A widely used method involves the direct acetylation of glucose.

- Reactants: D-glucose, acetic anhydride, and zinc chloride (catalyst).
- Procedure:
 - D-glucose is mixed with an excess of acetic anhydride.
 - A catalytic amount of zinc chloride is added to the mixture.
 - The reaction mixture is heated, for instance, at 100°C for a duration of 4 hours, to ensure complete acetylation of all five hydroxyl groups.
 - Upon completion, the reaction mixture is cooled.
 - The cooled mixture is then carefully poured into ice water with vigorous stirring to precipitate the crude product and to quench any unreacted acetic anhydride.
 - The solid precipitate is collected by filtration and washed with cold water.

Alternative Catalysts: Other catalysts such as iodine and sulfamic acid have also been employed for this synthesis, sometimes under solvent-free or ultrasonic conditions to improve yields and reaction times.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a crucial step. Recrystallization is the most common method for purifying the crude product and obtaining high-quality crystals.

- Solvent System: A mixture of methanol and water (in an approximate 1:2 ratio) has been reported to be effective for the recrystallization of α -D-Glucose pentaacetate.
- Procedure:
 - The crude α -D-Glucose pentaacetate is dissolved in a minimum amount of the hot solvent mixture (methanol/water).
 - The hot, saturated solution is then allowed to cool slowly to room temperature.
 - As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
 - To promote the growth of larger single crystals, the rate of cooling should be very slow. The solution can be left undisturbed for several days.
 - Once crystals have formed, they are isolated by filtration and dried under vacuum.

Experimental and Analytical Workflow

The overall process from synthesis to final structure analysis follows a well-defined workflow, as illustrated in the diagram below.



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Caption: Experimental workflow for the crystal structure analysis of α -D-Glucose pentaacetate.

Conclusion

The crystal structure of **α -D-Glucose pentaacetate** provides fundamental insights into its molecular conformation and intermolecular interactions. This technical guide has outlined the key aspects of its synthesis, crystallization, and the workflow for its structural determination. While the specific quantitative crystallographic data was not accessible for this review, the provided CCDC deposition number serves as a reference for researchers to obtain the detailed structural information. This knowledge is invaluable for its application in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.

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References

- 1. α -D-glucose pentaacetate | C₁₆H₂₂O₁₁ | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
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